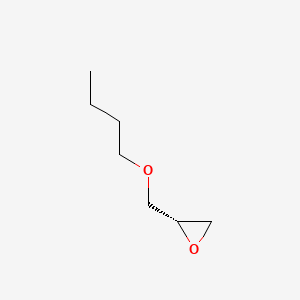

(-)-Butyl glycidyl ether

Description

Significance of Epoxide Chemistry in Organic and Polymer Science

Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly significant in organic chemistry due to their synthetic versatility. orientjchem.org The strained three-membered ring makes them susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse functional groups. numberanalytics.comrsc.org This reactivity is harnessed in organic synthesis to construct complex molecular architectures with high regio- and stereoselectivity. numberanalytics.comnumberanalytics.com Epoxides are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. orientjchem.org

In polymer science, epoxides are fundamental to the formulation of epoxy resins, a major class of thermosetting polymers. These resins are valued for their exceptional adhesion, chemical resistance, and mechanical properties. Glycidyl (B131873) ethers, in particular, often act as reactive diluents in epoxy formulations, reducing viscosity and improving processability without the need for volatile organic compounds. sacheminc.comlongchangchemical.com The ring-opening polymerization of epoxides is a key process in the creation of polyethers, a versatile class of polymers with applications ranging from surfactants to biomedical materials. The ability to tailor the properties of these polymers by carefully selecting the epoxide monomer underscores the importance of epoxide chemistry in materials science.

Chiral Epoxides and Their Academic Relevance

Chirality, or "handedness," is a fundamental concept in chemistry, particularly in the context of biologically active molecules. atlasofscience.org Chiral epoxides are enantiomerically enriched epoxides that serve as invaluable building blocks in the asymmetric synthesis of pharmaceuticals and natural products. orientjchem.orgatlasofscience.org The ability to selectively synthesize one enantiomer of a chiral molecule is of paramount importance, as different enantiomers can exhibit vastly different biological activities. atlasofscience.org

The academic relevance of chiral epoxides is highlighted by the extensive research dedicated to their synthesis and application. atlasofscience.org Asymmetric epoxidation reactions, which allow for the creation of chiral epoxides from achiral starting materials, are a testament to the sophistication of modern organic synthesis. orientjchem.org These chiral building blocks are instrumental in the total synthesis of complex natural products and in the development of new drugs. atlasofscience.org The study of chiral epoxides and their reactions continues to be a vibrant area of academic inquiry, pushing the boundaries of synthetic methodology and our understanding of stereochemistry. atlasofscience.orgacs.org

Scope and Research Focus on (-)-Butyl Glycidyl Ether

This article focuses specifically on the chemical compound this compound. As a chiral glycidyl ether, it embodies the intersection of epoxide chemistry and stereochemistry. Research on this compound often centers on its role as a chiral building block in asymmetric synthesis. Its specific stereochemistry makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Furthermore, studies involving butyl glycidyl ether (in its racemic or chiral forms) investigate its impact as a reactive diluent on the properties of epoxy resins. For instance, its addition can influence the viscosity, cure kinetics, and mechanical properties of the final polymer. researcher.liferesearchgate.net Research has also explored its use in modifying the architecture of hyperbranched polymers, demonstrating its potential to create materials with tailored properties for applications such as drug delivery. advanceseng.comacs.org The synthesis of this compound itself, often through the reaction of n-butanol and epichlorohydrin (B41342), is also a subject of investigation, with a focus on optimizing reaction conditions and catalysts. google.comresearchgate.netlookchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molar Mass | 130.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 164-166 °C |

| Density | 0.91 g/mL at 25 °C |

| Refractive Index | n20/D 1.418 |

| Solubility in Water | 2 g/100 mL |

| Vapor Pressure | 3.2 mmHg at 25 °C |

Synthesis and Reactions of this compound

The synthesis of n-butyl glycidyl ether is typically achieved through a two-step process. The first step involves the reaction of n-butanol with epichlorohydrin, often in the presence of a catalyst, to form a chlorohydrin intermediate. google.comlookchem.comwikipedia.org This is followed by a dehydrochlorination step using a base, such as sodium hydroxide (B78521), to facilitate ring closure and form the final glycidyl ether product. google.comwikipedia.orgsmolecule.com To obtain the specific (-)-enantiomer, either a chiral starting material or a chiral catalyst would be necessary for asymmetric synthesis, or a resolution of the racemic mixture would be required.

The primary reactivity of this compound stems from its epoxide ring. This strained ring readily undergoes nucleophilic ring-opening reactions. This reactivity is central to its application as a reactive diluent in epoxy resins, where it co-reacts with the curing agent, becoming an integral part of the polymer network. longchangchemical.com It can also serve as a chemical intermediate, where the epoxide is opened by a nucleophile to introduce the butoxymethyl group into a new molecule. sacheminc.comlongchangchemical.comlookchem.com

Research Applications of this compound

The applications of this compound in research are primarily centered on its use as a chiral building block and a modifier for polymers.

In the field of polymer chemistry , butyl glycidyl ether is extensively studied as a reactive diluent for epoxy resins. Its low viscosity helps to reduce the viscosity of the resin formulation, making it easier to process. sacheminc.comlongchangchemical.com Research has shown that the addition of butyl glycidyl ether can affect the mechanical properties of the cured epoxy, including improving toughness and impact resistance. wikipedia.org Studies have also investigated its role in the design of hyperbranched polymers, where it can act as both a grafting and branching agent, influencing the final polymer architecture and properties like the glass transition temperature. advanceseng.com

In asymmetric synthesis , while specific research examples for the (-)-enantiomer were not prevalent in the search results, chiral glycidyl ethers in general are crucial intermediates. They are used to synthesize enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. atlasofscience.orgnih.gov The defined stereocenter of this compound makes it a valuable precursor for the synthesis of more complex chiral molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(butoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQLAYJZDEMOT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@@H]1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130232-96-1 | |

| Record name | Butyl glycidyl ether, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GLYCIDYL ETHER, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611XQJ793X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glycidyl Ethers

Classical and Contemporary Approaches to Glycidyl (B131873) Ether Synthesis

The traditional and modern synthesis of glycidyl ethers often revolves around the reaction of an alcohol with epichlorohydrin (B41342). This process can be optimized through different reaction pathways and the use of various catalysts and reaction media.

A common method for synthesizing butyl glycidyl ether involves a two-step process that begins with the ring-opening of epichlorohydrin by butanol. google.comchemicalbook.com This initial reaction is typically catalyzed by an acid to form a chlorohydrin ether intermediate. google.comchemicalbook.com The subsequent step is a ring-closure reaction, where the intermediate is treated with a base, such as sodium hydroxide (B78521), to yield the final butyl glycidyl ether product. google.comchemicalbook.com

The reaction can be summarized as follows:

Ring-Opening: Butanol reacts with epichlorohydrin in the presence of an acid catalyst. The butanol attacks the epoxide ring of the epichlorohydrin, leading to the formation of 3-butoxy-1-chloro-2-propanol.

Ring-Closing (Dehydrochlorination): The intermediate, 3-butoxy-1-chloro-2-propanol, is then treated with a strong base. The base removes the hydrogen from the hydroxyl group and the chlorine atom, leading to the formation of the epoxide ring of butyl glycidyl ether and a salt byproduct. smolecule.com

This two-step approach is a foundational method for producing various glycidyl ethers. google.comgoogle.com

Phase transfer catalysis (PTC) is a valuable technique employed to facilitate the reaction between reactants that are in different phases, such as an aqueous phase and an organic phase. d-nb.infoconicet.gov.ar In the synthesis of glycidyl ethers, PTC is particularly useful because it enhances the reaction between the alcohol (often in an organic phase or as a neat liquid) and the basic solution (aqueous phase). d-nb.info

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), are commonly used as phase transfer catalysts. d-nb.inforesearchgate.net These catalysts work by transferring the alkoxide ion (formed by the reaction of the alcohol with the base) from the aqueous or solid phase to the organic phase where it can react with epichlorohydrin. chalmers.sed-nb.info The use of PTC can lead to higher yields and improved reaction rates. conicet.gov.arresearchgate.net For instance, the use of a quaternary ammonium salt catalyst in the ring-closure step can result in a product with a high epoxy value and low hydrolyzable chlorine content. google.com

The effectiveness of the phase transfer catalyst can depend on the length of its alkyl chains, with longer chains sometimes leading to increased catalytic activity. scirp.org This methodology has been successfully applied to the synthesis of various glycidyl ethers, including butyl glycidyl ether. sioc-journal.cn

To develop more environmentally friendly and efficient processes, solvent-free synthesis techniques for glycidyl ethers have been investigated. chalmers.se These methods eliminate the need for organic solvents, which reduces waste and can simplify the purification process. chalmers.se In a solvent-free system, the reaction between a fatty alcohol and epichlorohydrin is carried out using a solid base and a phase transfer catalyst. chalmers.se This approach allows for easier separation of the solid base from the liquid product. chalmers.se

Research has shown that high yields of glycidyl ethers (over 75%) can be achieved using solvent-free conditions. chalmers.se This technique is not only beneficial from an environmental standpoint but can also be economically advantageous due to the elimination of solvent costs and reduced processing steps. The synthesis of octylglycidyl ether and octadecylglycidyl ether has been successfully demonstrated with yields of 92.0% and 91.7%, respectively, without the use of water or organic solvents. researchgate.net

Solid acid catalysts offer several advantages over traditional liquid acid catalysts, including easier separation from the reaction mixture, reduced corrosion of equipment, and the potential for catalyst recycling. google.comsmolecule.com In the synthesis of butyl glycidyl ether, solid acid catalysts can be employed in the initial ring-opening reaction between butanol and epichlorohydrin. google.com

Various solid acid catalysts have been explored, including perchlorates and activated carbon-immobilized boron trifluoride (BF₃). google.comsmolecule.com For example, using a perchlorate (B79767) solid acid catalyst, such as zinc perchlorate, has been shown to produce a high yield of the chlorohydrin ether intermediate with fewer by-products. google.comsmolecule.com Another effective catalyst is activated carbon-immobilized BF₃, which can achieve a high conversion rate (98%) with minimal organochlorine byproducts (≤2%). smolecule.com The use of these catalysts can lead to a final product with a high epoxy value and low organic chlorine content. google.comgoogle.com

| Catalyst Type | Reactants | Key Features | Reference |

| Perchlorate Solid Acid | Butanol, Epichlorohydrin | Convenient to use, low equipment corrosion, fewer by-products. | google.com |

| Activated Carbon-Immobilized Boron Trifluoride | Butanol, Epichlorohydrin | High conversion (98%), low organochlorine byproducts (≤2%), recyclable. | smolecule.com |

| Montmorillonite K-10 and Nafion® NR50 | Epichlorohydrin, Various Alcohols | Heterogeneous, recoverable, and inexpensive. | csic.es |

Enantioselective Synthesis of Chiral Glycidyl Ethers

The synthesis of specific enantiomers of chiral glycidyl ethers is crucial for applications where stereochemistry is important, such as in the preparation of pharmaceuticals and other biologically active molecules. This requires the use of chiral catalysts that can direct the reaction to form one enantiomer preferentially over the other.

Enantioselective synthesis of chiral epoxides, including glycidyl ethers, can be achieved through various catalytic methods. One prominent approach is the use of chiral metal-based catalysts. For instance, chiral dinuclear aluminum(III) catalyst systems have been successfully used in the enantioselective terpolymerization of racemic terminal epoxides, including racemic tert-butyl glycidyl ether (rac-TBGE). pnas.org These catalysts can preferentially incorporate one enantiomer of the epoxide into a polymer chain, allowing for the recovery of the unreacted enantiomer with high optical purity. pnas.orgacs.org

Another strategy involves the kinetic resolution of racemic epoxides. For example, Jacobson's hydrolytic kinetic resolution using a (S,S)-Salen-Co-OAc catalyst has been employed to obtain chiral epoxides with high enantiomeric excess. mdpi.com Similarly, chiral ketone catalysts have been developed for the asymmetric epoxidation of olefins, providing a metal-free route to chiral epoxides. researchgate.net

The development of organocatalysts also presents a promising avenue for stereoselective epoxide synthesis. Chiral diboranes, for instance, have been used as cooperative catalysts for the preparation of isotactic-enriched aliphatic polyethers from racemic epoxides like allyl glycidyl ether. rsc.org

| Catalyst System | Epoxide Type | Outcome | Reference |

| Chiral Dinuclear Al(III) Complex | Racemic tert-butyl glycidyl ether | Gradient and random chiral polyesters | pnas.org |

| (S,S)-Salen-Co-OAc | Racemic Epoxide | Chiral epoxide via hydrolytic kinetic resolution | mdpi.com |

| Chiral Diboranes | Racemic Allyl Glycidyl Ether | Isotactic enriched polyethers | rsc.org |

| (S)-Diphenylprolinol silyl (B83357) ether | α,β-unsaturated aldehyde intermediate | Enantioselective synthesis of multifunctionalized γ-butyrolactone | nih.gov |

Methodological Advances in Stereocontrol

The synthesis of enantiomerically pure epoxides, such as (-)-butyl glycidyl ether, is a critical objective in modern organic synthesis due to their role as versatile chiral building blocks. Advances in stereocontrol for glycidyl ether synthesis have primarily focused on two strategic approaches: the kinetic resolution of racemic mixtures and the direct asymmetric synthesis from prochiral precursors. These methodologies leverage chiral catalysts or reagents to selectively produce one enantiomer over the other.

Another significant advancement lies in the asymmetric epoxidation of allylic alcohols, followed by etherification. The Sharpless Asymmetric Epoxidation, for example, uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant to epoxidize an allyl alcohol with high enantioselectivity. The resulting chiral glycidyl alcohol can then be converted to the target glycidyl ether.

More recent developments include the use of chiral Brønsted acids to mediate reactions. nih.gov For example, vinyl ethers can be protonated by a chiral Brønsted acid to create a chiral ion pair. Subsequent reaction with a nucleophile, such as trimethylsilyl (B98337) cyanide (Me3SiCN), proceeds with stereocontrol, yielding a chiral product. nih.gov While this specific example produces a cyanohydrin ether, the principle of using chiral acids to control the stereochemical outcome of additions to ether precursors is a key methodological advance. nih.gov

The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. Optimization studies have explored various parameters, including catalyst structure, solvent, and temperature, to maximize the enantiomeric excess (ee) of the final product.

Table 1: Chiral Catalysts in Stereoselective Glycidyl Ether Synthesis

| Catalyst Type | Method | Target Transformation | Typical Substrate | Reference |

| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Selective hydrolysis of one enantiomer | Racemic glycidyl ethers | thieme-connect.de |

| Titanium/Tartrate Complex | Asymmetric Epoxidation | Enantioselective epoxidation | Allylic alcohols | |

| Chiral Brønsted Acids | Asymmetric Nucleophilic Addition | Stereocontrolled addition to oxocarbenium ions | Vinyl ethers | nih.gov |

| Diphenylprolinol Silyl Ethers | Asymmetric Ring-Opening | Stereoselective ring-opening of glycidyl ethers | Glycidyl ethers | smolecule.com |

| Jacobsen Catalyst | Kinetic Resolution | Resolution of diastereomeric mixtures | Glycidyl ether diastereomers | smolecule.com |

The general synthesis of n-butyl glycidyl ether typically involves a two-step process starting with n-butanol and epichlorohydrin. wikipedia.orggoogle.comresearchgate.net The first step is the ring-opening of epichlorohydrin by n-butanol, often catalyzed by an acid or base, to form a chlorohydrin intermediate. google.com The subsequent step is a ring-closure reaction, where a base such as sodium hydroxide is used for dehydrochlorination to form the epoxide ring of butyl glycidyl ether. wikipedia.orggoogle.com To produce the specific enantiomer, this compound, a stereoselective strategy such as the aforementioned HKR would be applied to the racemic product of this standard synthesis.

Table 2: Optimized Conditions for Racemic n-Butyl Glycidyl Ether Synthesis

| Parameter | Optimal Condition | Reactants | Catalyst/Reagent | Reference |

| Catalyst Dosage | 0.40% of total mass | n-Butanol, Epichlorohydrin | Boron trifluoride ether complex | researchgate.net |

| Molar Ratio (Epichlorohydrin:n-Butanol) | 1.8:1 | n-Butanol, Epichlorohydrin | - | researchgate.net |

| Molar Ratio (NaOH:n-Butanol) | 1.4:1 | Chlorohydrin intermediate | Sodium Hydroxide | researchgate.net |

| Ring-Closure Temperature | 30°C | Chlorohydrin intermediate | Sodium Hydroxide | researchgate.net |

This table outlines optimized conditions for the non-stereoselective synthesis, which yields a racemic mixture. The application of methodological advances in stereocontrol, particularly kinetic resolution, is then essential to isolate the desired (-)-enantiomer from this mixture.

Reaction Mechanisms and Chemical Transformations of Epoxides

Fundamental Epoxide Ring-Opening Mechanisms

Epoxides, including (-)-butyl glycidyl (B131873) ether, are susceptible to ring-opening reactions through various mechanisms, primarily driven by nucleophilic attack. ucdavis.eduresearchgate.net These reactions can be catalyzed by acids or bases and result in a range of functionalized products. ucdavis.eduresearchgate.net The regioselectivity of the ring-opening is a critical aspect, influenced by both steric and electronic factors. ucdavis.edunsf.gov

Nucleophilic Attack Pathways

The epoxide ring of (-)-butyl glycidyl ether can be opened by a variety of nucleophiles. smolecule.com Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide, which is the terminal carbon. smolecule.com This is a classic S(_N)2 type reaction.

In the presence of an acid catalyst, the mechanism can shift. The acid protonates the epoxide oxygen, making the epoxide a better electrophile. The nucleophile then attacks one of the carbon atoms of the epoxide. The site of attack (the more substituted or less substituted carbon) depends on the specific reactants and conditions, involving a balance between carbocation stability and steric hindrance.

Common nucleophiles that react with glycidyl ethers include alcohols, amines, and water. ucdavis.edugoogle.com For instance, the reaction with an alcohol, such as n-butanol, in the presence of a catalyst leads to the formation of an ether alcohol. smolecule.com Similarly, reaction with amines results in amino alcohols. google.com

A key reaction in the synthesis of this compound itself is the nucleophilic ring-opening of epichlorohydrin (B41342) by n-butanol. smolecule.com This process is typically followed by a dehydrochlorination step to form the final epoxide product. smolecule.com

Regioselectivity in Ring-Opening Reactions

The regioselectivity of the epoxide ring-opening in unsymmetrical epoxides like this compound is a crucial factor determining the final product structure. The outcome of the reaction, whether the nucleophile attacks the terminal (less substituted) or the internal (more substituted) carbon of the epoxide ring, is influenced by the reaction conditions and the nature of the nucleophile and catalyst.

Under basic or nucleophilic conditions, the reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks the sterically less hindered terminal carbon atom. smolecule.com For example, the reaction of this compound with n-butanol catalyzed by Sn-Beta zeolites shows a high preference for attack at the primary carbon. smolecule.com

In contrast, under acidic conditions, the reaction can proceed through a mechanism with more S(_N)1 character. The protonated epoxide can form a partial positive charge on the carbon atoms. The ether-linked side chain in this compound has an electron-withdrawing inductive effect, which destabilizes any developing positive charge on the adjacent internal carbon. This electronic effect, combined with steric hindrance, generally favors nucleophilic attack at the terminal carbon even under acidic conditions. nsf.gov Studies on the ring-opening of n-butyl glycidyl ether with alcohols using Lewis acid catalysts like Sn-Beta have shown high regioselectivity for the formation of the terminal ether product. nsf.gov For instance, the reaction with methanol (B129727) yields predominantly the product resulting from attack at the terminal carbon. nsf.gov

The choice of catalyst can also influence regioselectivity. While the zeolite framework in catalysts like Sn-Beta is beneficial for increasing the catalytic rate, it has been observed to have little impact on the regioselectivity for the epoxides and alcohols tested. nsf.gov

Catalytic Mediators in Epoxide Ring-Opening

A variety of catalysts can be employed to facilitate the ring-opening of epoxides. These can be broadly categorized into Lewis acids, Brønsted acids, and bases.

Lewis Acid Catalysis: Lewis acids are effective catalysts for epoxide ring-opening. They activate the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. smolecule.com Examples of Lewis acid catalysts used for the ring-opening of glycidyl ethers include:

Tin-based catalysts: Sn-Beta zeolites have been shown to be highly efficient and selective catalysts for the ring-opening of epoxides like epichlorohydrin and n-butyl glycidyl ether with alcohols. nsf.govsmolecule.com They exhibit higher catalytic activity compared to other metal-substituted zeolites like Zr-Beta and Hf-Beta. ucdavis.edu

Indium(III) chloride (InCl(_3)): This catalyst has been used for the regioselective ring-opening of epoxides to produce β-hydroxy ethers. nsf.gov

Zirconium-based catalysts: Metal-organic frameworks (MOFs) with Zr(_6) nodes have been investigated for regioselective epoxide ring-opening. nsf.gov

Brønsted Acid Catalysis: Brønsted acids can also catalyze the ring-opening by protonating the epoxide oxygen. However, strong acids can sometimes lead to polymerization and other side reactions. ucdavis.edu

Base Catalysis: In base-catalyzed ring-opening, the base activates the nucleophile (e.g., by deprotonating an alcohol) to increase its nucleophilicity. The resulting alkoxide then attacks the epoxide ring. d-nb.info

The choice of catalyst is critical in controlling the reaction rate and selectivity. For instance, in the synthesis of n-butyl glycidyl ether from epichlorohydrin and n-butanol, solid acid catalysts like perchlorates are used for the initial ring-opening, followed by a base like sodium hydroxide (B78521) for the ring-closure (dehydrochlorination). google.com

Cycloaddition Reactions Involving Glycidyl Ethers

Beyond ring-opening with nucleophiles, the epoxide ring of glycidyl ethers can participate in cycloaddition reactions. A particularly significant transformation is the reaction with carbon dioxide to form cyclic carbonates, which are valuable compounds with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. acs.orgrug.nl

Coupling with Carbon Dioxide to Form Cyclic Carbonates

The [2+3] cycloaddition of carbon dioxide (CO(_2)) to epoxides, including this compound, is an atom-economical reaction that yields a five-membered cyclic carbonate. acs.orgresearchgate.netresearchgate.net This reaction is a prime example of carbon capture and utilization (CCU), converting a greenhouse gas into a value-added chemical. chemrxiv.org

The reaction involves the formal insertion of a CO(_2) molecule into one of the C-O bonds of the epoxide ring. This process is typically catalyzed and requires elevated temperature and pressure, although milder conditions are being developed. rug.nlresearchgate.net The resulting product from this compound is (4-butoxymethyl)-1,3-dioxolan-2-one.

The efficiency of this cycloaddition is dependent on several factors, including the catalyst system, reaction temperature, CO(_2) pressure, and the structure of the epoxide. researchgate.netkoreascience.kr

Catalysis in Carbon Dioxide Cycloaddition

A wide array of catalytic systems have been developed to promote the cycloaddition of CO(_2) to epoxides. These catalysts play a crucial role in activating either the epoxide, the carbon dioxide, or both, to facilitate the reaction.

Homogeneous Catalysts:

Ionic Liquids (ILs): Imidazolium-based and quaternary ammonium (B1175870) salts have been extensively studied as catalysts for this reaction. researchgate.netresearchgate.netkoreascience.kr The catalytic activity is influenced by the nature of the cation and the anion of the ionic liquid. For instance, imidazolium (B1220033) salts with bulkier alkyl chains and more nucleophilic anions (e.g., Cl > Br > I) tend to show higher activity. researchgate.netkoreascience.kr The presence of a co-catalyst, such as zinc bromide, can further enhance the reactivity. researchgate.netresearchgate.net

Organometallic Complexes: Various metal complexes have been shown to be effective catalysts. Bifunctional niobium complexes have been demonstrated to catalyze the cycloaddition of n-butyl glycidyl ether and CO(_2) under solvent-free and co-catalyst-free conditions. mdpi.commdpi.com The catalytic activity of these complexes is dependent on the halogen ion, with the order of apparent activation energy being I < Br < Cl. mdpi.commdpi.com Organoantimony compounds have also been reported as novel catalysts for this transformation. acs.org

Organocatalysts: Metal-free catalytic systems, often bifunctional, containing both a Lewis basic site (to activate CO(_2)) and a Lewis acidic or hydrogen bond donor site (to activate the epoxide), are of growing interest. researchgate.net

Heterogeneous Catalysts:

Immobilized Catalysts: To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. For example, ionic liquids have been supported on silica (B1680970) and polyethylene (B3416737) glycol (PEG). researchgate.net

Metal-Organic Frameworks (MOFs): MOFs have emerged as promising heterogeneous catalysts due to their high surface area and tunable porosity. acs.org

Multicomponent Crystals: Crystalline materials composed of multiple components have been shown to act as efficient heterogeneous catalysts for the synthesis of cyclic carbonates. acs.org

The mechanism of catalysis often involves a synergistic effect between a Lewis acidic component and a nucleophilic co-catalyst. The Lewis acid activates the epoxide by coordinating to the oxygen atom, while the nucleophile (often a halide anion from the catalyst or co-catalyst) attacks a carbon atom of the epoxide ring, initiating the ring-opening. This is followed by the insertion of CO(_2) and subsequent ring-closure to form the cyclic carbonate and regenerate the catalyst.

Below are interactive data tables summarizing the catalytic performance in the cycloaddition of CO(_2) to n-butyl glycidyl ether under various conditions.

Table 1: Effect of Ionic Liquid Catalysts on Butyl Glycidyl Ether (BGE) Conversion

| Catalyst | Anion | Alkyl Chain | BGE Conversion (%) | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Cl(^-) | C(_3) | Lower | koreascience.kr |

| Quaternary Ammonium Salt | Cl(^-) | C(_4) | Higher | koreascience.kr |

| Quaternary Ammonium Salt | Cl(^-) | C(_6) | Highest | koreascience.kr |

| Quaternary Ammonium Salt | Cl(^-) | C(_8) | Decreased | koreascience.kr |

| Quaternary Ammonium Salt | Br(^-) | - | Lower than Cl(^-) | koreascience.kr |

| Quaternary Ammonium Salt | I(^-) | - | Lower than Br(^-) | koreascience.kr |

| 1-ethyl-3-methylimidazolium chloride (EMImCl) | Cl(^-) | C(_2) | - | researchgate.net |

| 1-butyl-3-methylimidazolium chloride (BMImCl) | Cl(^-) | C(_4) | - | researchgate.net |

Activation energy for EMImCl and BMImCl was found to be 22.6 and 22.8 kJ/mol, respectively. researchgate.net

Table 2: Performance of Bifunctional Niobium Complexes in Cycloaddition of n-Butyl Glycidyl Ether and CO(_2)

| Catalyst | Halogen Ion | Apparent Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Complex 3a | Cl(^-) | 96.2 | mdpi.commdpi.com |

| Complex 3b | Br(^-) | 68.2 | mdpi.commdpi.com |

| Complex 3c | I(^-) | 37.4 | mdpi.commdpi.com |

The cycloaddition was selected as a model reaction at atmospheric pressure. mdpi.commdpi.com

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective catalysts for the cycloaddition of carbon dioxide (CO₂) to epoxides, including butyl glycidyl ether (BGE), to produce cyclic carbonates. researchgate.net These reactions are often conducted without the need for a solvent. researchgate.net The catalytic performance of ionic liquids is highly dependent on their structural features, such as the nature of the cation and the anion, as well as reaction conditions like temperature and CO₂ pressure. researchgate.net

Studies have investigated various classes of ionic liquids, including those based on 1-alkyl-3-methylimidazolium, pyridinium (B92312), and quaternary ammonium salts. researchgate.netkoreascience.kr For imidazolium and pyridinium salts, the catalytic activity generally increases with the length of the alkyl chain on the cation, for example from a propyl (C₃) to a hexyl (C₆) group. koreascience.krcolab.ws However, an overly bulky alkyl group, such as an octyl (C₈) chain, can hinder the formation of the intermediate with BGE, leading to decreased conversion. koreascience.kr The nucleophilicity of the anion also plays a crucial role, with the catalytic activity typically following the order Cl⁻ > Br⁻ > I⁻. researchgate.netkoreascience.kr

The reaction is also sensitive to temperature and pressure. Higher reaction temperatures, often in the range of 60–140°C, and increased CO₂ pressure generally favor higher conversion rates of BGE. researchgate.netcolab.ws In some systems, the addition of a co-catalyst like zinc bromide can further enhance the reactivity of the ionic liquid catalyst. researchgate.netresearchgate.net Kinetic studies have shown that the cycloaddition reaction can be considered first-order with respect to the BGE concentration. researchgate.net

Table 1: Performance of Ionic Liquid Catalysts in the Cycloaddition of CO₂ to Butyl Glycidyl Ether

| Catalyst Type | Specific Catalyst | Alkyl Chain | Anion | Temperature (°C) | Pressure (MPa) | Conversion/Yield | Source(s) |

|---|---|---|---|---|---|---|---|

| Imidazolium Salt | 1-butyl-3-methylimidazolium chloride (BMImCl) | Butyl (C₄) | Cl⁻ | 60-140 | 0.62-2.17 | High conversion favored at high temp. & pressure | researchgate.net |

| Imidazolium Salt | 1-ethyl-3-methylimidazolium chloride (EMImCl) | Ethyl (C₂) | Cl⁻ | 60-140 | 0.62-2.17 | Activation energy of 22.6 kJ/mol reported | researchgate.net |

| Pyridinium Salt | 1-alkylpyridinium salts | C₃, C₄, C₆, C₈ | Cl⁻, Br⁻, I⁻ | 60-140 | - | Activity: C₆ > C₄ > C₃; C₈ shows decreased activity | koreascience.krcolab.ws |

| Quaternary Ammonium Salt | Quaternary ammonium salts | C₃, C₄, C₆, C₈ | Cl⁻, Br⁻, I⁻ | 60-120 | - | Activity trend with anion: Cl⁻ > Br⁻ > I⁻ | researchgate.netkoreascience.kr |

Bifunctional Catalysts

Bifunctional catalysts, which possess two distinct functional groups within a single molecule, offer a sophisticated approach to catalyze reactions of epoxides. researchgate.net These catalysts often contain both a Lewis acidic site to activate the epoxide and a nucleophilic site to initiate ring-opening, eliminating the need for a separate co-catalyst. researchgate.net

One area of significant research is the use of bifunctional catalysts for the coupling reaction of CO₂ with epoxides to form cyclic carbonates. researchgate.net For instance, a series of bifunctional metallic niobium complexes have been synthesized and proven to be efficient catalysts for the cycloaddition of CO₂ and n-butyl glycidyl ether (BGE), even at atmospheric pressure. researchgate.netmdpi.com The catalytic activity of these niobium complexes is influenced by the halogen ion present in the complex, with the order of apparent activation energy being Cl⁻ > Br⁻ > I⁻, which corresponds to the leaving ability of the ions. mdpi.com This trend resulted in higher yields for complexes with iodide. mdpi.com

Other types of bifunctional systems have also been explored. Halogenated compounds, such as 1,3-dimethylimidazolium (B1194174) iodide, have been identified as effective single-component organocatalysts for synthesizing cyclic carbonates from epoxides like tert-butyl glycidyl ether under relatively mild conditions. researchgate.net Furthermore, advanced catalyst designs, like aminocyclopropenium aluminum salen complexes, demonstrate bifunctional catalysis that shows resilience against inhibition by protic agents during reversible-deactivation ring-opening copolymerizations of epoxides. escholarship.org

Table 2: Performance of Bifunctional Catalysts in Transformations of Butyl Glycidyl Ether

| Catalyst Type | Specific Reaction | Temperature (°C) | Pressure (MPa) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Niobium Complexes | Cycloaddition with CO₂ | 100 - 140 | 0.1 - 1 | Efficient catalysis without co-catalyst; activity depends on halogen ion (I⁻ > Br⁻ > Cl⁻) | researchgate.netmdpi.com |

| Imidazolium Iodide | Cycloaddition with CO₂ | 80 | 2 | High efficiency for tert-butyl glycidyl ether conversion to cyclic carbonate | researchgate.net |

| Aminocyclopropenium Aluminum Salen | Ring-Opening Copolymerization | Not Specified | Not Specified | Maintains excellent activity in the presence of protic functionality | escholarship.org |

Other Selective Chemical Transformations

Beyond the well-studied cycloaddition with CO₂, this compound participates in other important selective chemical transformations. A notable example is its use in polymerization reactions to create advanced polymer architectures.

Selective ring-opening polymerization (ROP) provides a powerful method for synthesizing glycerol-based polyethers. rsc.org Specifically, this compound (in its racemic or tert-butyl form) has been used as a comonomer in block copolymerizations. rsc.org For instance, researchers have successfully performed block copolymerization of (R)-(-)-glycidyl butyrate (B1204436) with tert-butyl glycidyl ether (tBGE). rsc.org This process allows for the construction of amphiphilic copolyethers, combining different polymer blocks to achieve desired properties. rsc.org The reaction can be controlled to achieve high monomer conversion and produce polymers with well-defined molecular weights and low dispersity. rsc.org

Another selective transformation involves the use of novel catalytic systems like three-dimensional (3D) cyclophane molecules. acs.org These have been tested for the conversion of various epoxides, including butyl glycidyl ether, into their corresponding cyclic carbonates in the presence of CO₂, demonstrating an alternative approach to this important transformation. acs.org The inherent reactivity of the ether linkage in butyl glycidyl ether also allows it to act as a base, forming salts with strong acids and addition complexes with Lewis acids. lookchem.com

Polymerization and Copolymerization of Glycidyl Ethers

Homopolymerization of Glycidyl (B131873) Ethers

Homopolymerization involves the reaction of a single type of glycidyl ether monomer to form a polymer. The specific approach used for polymerization dictates the structure, molecular weight, and dispersity of the resulting polyether.

Anionic ring-opening polymerization (AROP) is a widely utilized method for synthesizing polyethers from functional epoxide monomers. nih.gov This technique can be challenging for monomers with certain functional groups, such as terminal alkynes, which are labile under strongly basic conditions. acs.org To overcome this, specialized catalytic systems have been developed. For instance, a Lewis pair system composed of a phosphazene base and triethylborane (B153662) enables the controlled AROP of glycidyl propargyl ether. acs.org This dual activation mechanism, where the base activates the initiator and the Lewis acid activates the monomer, facilitates efficient polymerization while suppressing side reactions. acs.org This method yields poly(glycidyl propargyl ether) with controlled polymerization degrees and narrow dispersity (Đ < 1.1). acs.org

Another strategy involves monomer-activated ring-opening polymerization (MAROP), where a strong Lewis acid like triisobutylaluminum (B85569) is used to enhance the epoxide's susceptibility to nucleophilic attack, reducing the required basicity of the reaction medium. acs.org The AROP of long-chain alkyl glycidyl ethers (AlkGE) has been successfully achieved under solvent-free conditions using potassium in combination with 18-crown-6 (B118740) ether at 80 °C. rsc.orgrsc.org The crown ether complexes the potassium counter-ion, enhancing the reactivity of the chain end and leading to higher propagation rates. rsc.org This system has been used to synthesize homopolymers with molecular weights from 4,000 to 9,000 g mol⁻¹ and narrow dispersities. rsc.org

Mechanochemical AROP, conducted via ball milling, has also been demonstrated for a variety of solid-state functional epoxide monomers, including 4-methoxyphenyl (B3050149) glycidyl ether and trityl glycidyl ether, producing well-defined polyethers. nih.govresearchgate.net

| Monomer | Initiating System | Mn (g mol⁻¹) | Dispersity (Đ) |

| Glycidyl Propargyl Ether | t-BuP₁ / TEB | - | < 1.1 |

| Long-chain Alkyl Glycidyl Ethers (C12, C16) | Potassium / 18-crown-6 | 4000 - 9000 | - |

| Farnesyl Glycidyl Ether (in copolymer) | - | 5040 - 11170 | 1.04 - 1.11 |

| Allyl Glycidyl Ether | P₄-t-Bu | - | 1.05 - 1.08 |

Cationic ring-opening polymerization is an efficient route for producing poly(glycidyl ethers), particularly for creating cross-linked polymer network materials. google.com This process can be initiated by the addition of strong Brønsted acids or Lewis acids, such as BF₃·OEt₂. google.com The polymerization often occurs as a vigorous reaction, and the resulting materials are typically cured at elevated temperatures to ensure complete network formation. google.com

Photopolymerization represents another significant cationic approach. Monomers like n-butyl glycidyl ether can undergo cationic ring-opening photopolymerization when exposed to UV irradiation in the presence of photosensitive onium salts, such as diaryliodonium salts. researchgate.net This method allows for rapid curing of epoxy monomers. researchgate.net A novel bifunctional monomer, maleimide (B117702) glycidyl ether (MalGE), demonstrates the selectivity of this method; its epoxide group can be selectively polymerized via cationic ROP while preserving the maleimide group for subsequent radical polymerization or "click" reactions. nih.gov This orthogonality allows for the creation of complex polymer architectures, such as hyperbranched polymers and functional copolymers. nih.gov

Metal-based systems play a crucial role in mediating the ring-opening polymerization of glycidyl ethers, often providing enhanced control over the reaction. In anionic polymerizations, alkali metals are commonly used. For instance, the polymerization of long-chain alkyl glycidyl ethers can be effectively conducted using potassium as a counter-ion, with its reactivity enhanced by the addition of a crown ether (18-crown-6) to sequester the ion. rsc.orgrsc.org Initial attempts to polymerize these bulky monomers with a cesium counter-ion resulted in only low molecular weight oligomers, highlighting the importance of the specific metal and reaction conditions. rsc.org

Lewis acids, which are metal-containing compounds, are central to cationic polymerization pathways. The addition of a Lewis acid like BF₃·OEt₂ can initiate a vigorous polymerization to form polymer networks. google.com Organocatalytic, metal-free systems have also been developed as an alternative, using initiators like tetra-n-butylammonium fluoride (B91410) or tetra-n-butylammonium acetate (B1210297) to produce branched oligomers and hydroxyl-terminated polymers with controlled molecular weights. semanticscholar.orgresearchgate.net

Zwitterionic ring expansion polymerization (ZREP) is a distinctive technique that enables the formation of cyclic polymers in a one-pot reaction. This method has been successfully applied to the polymerization of tert-butyl glycidyl ether (tBGE) using the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a catalyst. researchgate.net The polymerization proceeds through a zwitterionic mechanism where macrozwitterions—polymer chains with both a positively and a negatively charged group—are generated. researchgate.net

The reaction can be influenced by various conditions, including solvent, monomer concentration, and temperature. In many cases, a bimodal molecular weight distribution is observed, which is attributed to the cyclization of shorter chains, followed by subsequent chain elongation to form larger cycles. researchgate.net While the formation of non-cyclic byproducts is common, high-purity cyclic poly(tert-butyl glycidyl ether) can be isolated using techniques like preparative gel permeation chromatography. This method provides access to a unique class of cyclic polyethers that can be considered a new family of crown ethers decorated with peripheral functional groups. researchgate.net

Copolymerization Strategies Involving (-)-Butyl Glycidyl Ether and Analogues

Copolymerization extends the range of properties achievable with polyethers by incorporating two or more different monomers into the polymer chain. Strategies involving this compound and its analogues allow for the synthesis of advanced materials with precisely controlled characteristics.

Alternating ring-opening copolymerization (AROP) is a powerful method for creating polymers with a perfectly alternating sequence of two different monomer units. This technique has been applied to various glycidyl ethers and comonomers.

One notable example is the alternating copolymerization of epoxides, including butyl glycidyl ether (BGE), with cyclic anhydrides like phthalic anhydride (B1165640) (PA). rsc.org This reaction produces poly(ester-alt-ether)s. rsc.org The glass transition temperatures (Tg) of these copolymers are influenced by the structure of the glycidyl ether side chain. rsc.org

Bio-based glycidyl ethers have also been used in alternating copolymerizations. Eugenol (B1671780) glycidyl ether (EGE) and cardanol (B1251761) glycidyl ether (CGE) have been successfully copolymerized with N-acetyl homocysteine thiolactone (NHTL) using an organocatalyst. rsc.orgresearchgate.net These reactions yield alternating poly(ester-alt-thioether)s with number-average molar masses (Mn) up to 10.8 kg mol⁻¹ and dispersities as low as 1.20. rsc.org The process is highly selective for the alternating structure, even at different monomer feed ratios. rsc.org

| Glycidyl Ether (GE) Monomer | Comonomer | Resulting Copolymer | Tg (°C) |

| Butyl Glycidyl Ether (BGE) | Phthalic Anhydride (PA) | Poly(PA-alt-BGE) | 4 |

| Allyl Glycidyl Ether (AGE) | Phthalic Anhydride (PA) | Poly(PA-alt-AGE) | 12 |

| (S)-Butylene Oxide ((S)-BO) | Phthalic Anhydride (PA) | Poly(PA-alt-(S)-BO) | 4 |

| Eugenol Glycidyl Ether (EGE) | N-acetyl homocysteine thiolactone (NHTL) | Poly(ester-alt-thioether) | > Ambient |

Statistical and Block Copolymerization

Statistical and block copolymers of glycidyl ethers are synthesized to create materials with tailored properties. In statistical copolymerization, monomer units are incorporated randomly into the polymer chain, while block copolymerization involves the creation of long sequences of one monomer type followed by sequences of another.

An example of incorporating butyl glycidyl ether (BGE) is in the formation of functional materials from poly(glycerol–succinate) (PGS). acs.org The introduction of BGE as a comonomer during the polyesterification of glycerol (B35011) and succinic acid modifies the polymerization process and the resulting hyperbranched architecture. acs.org In one study, a molar ratio of 1:1:0.22 for glycerol, succinic acid, and butyl glycidyl ether was used. acs.org This approach influences the polymer's architecture and delays gelation. acs.org The resulting poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE) exhibited a lower glass transition temperature (Tg) of -16.1 °C compared to PGS at -3.9 °C, despite having a significantly higher molecular weight (19,275 g mol⁻¹ vs. 4,191 g mol⁻¹). acs.org This counterintuitive trend indicates that BGE has a substantial influence on the final polymer architecture beyond simply acting as a reactive diluent. acs.org

The synthesis of block and statistical copolymers has also been demonstrated with other glycidyl ethers, such as poly(ethyl glycidyl ether) (PEGE) and poly(glycidol) (PG). mdpi.comnih.gov These copolymers are synthesized via ring-opening polymerization (ROP) using catalysts like 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-Bu-P4). mdpi.comnih.gov The resulting copolymers, such as PGx-stat-PEGEy and PGx-b-PEGEy, exhibit thermoresponsive properties that are influenced by the copolymer structure (statistical vs. block) and the ratio of the monomer units. mdpi.comnih.gov

Copolymerization with Carbon Dioxide

Butyl glycidyl ether can be copolymerized with carbon dioxide (CO₂) to produce aliphatic polycarbonates, which are valued for their potential biodegradability. This process utilizes CO₂ as an abundant C1 feedstock, aligning with green chemistry principles.

The ring-opening copolymerization of butyl glycidyl ether and CO₂ can be catalyzed by systems such as [rac-SalcyCoIIIDNP] bearing a quaternary ammonium (B1175870) salt. This reaction yields linear poly(butyl ether 1,2-glycerol carbonate) with controlled molecular weights and low polydispersities. Research has shown that this copolymerization can produce polymers with molecular weights ranging from 8,970 to 31,900 g/mol and polydispersities between 1.1 and 1.4. The resulting poly(butyl ether 1,2-glycerol carbonate) is an amorphous material with a glass transition temperature (Tg) of -24 °C. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of a carbonate backbone with no detectable polyether signals.

Table 1: Copolymerization of Butyl Glycidyl Ether and CO₂

| Catalyst Loading (Monomer:Catalyst) | Molecular Weight (Mn, g/mol) | Polydispersity (Đ) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|

| 1000:1 | 10,100 | 1.1 | -24 |

| 2000:1 | 17,200 | 1.2 | -24 |

| 4000:1 | 16,500 | 1.3 | -24 |

Data sourced from research on the copolymerization of glycidyl ethers with carbon dioxide.

Terpolymerization with Anhydrides and Meso-Epoxides

Terpolymerization involving glycidyl ethers, anhydrides, and meso-epoxides allows for the synthesis of chiral polyesters with defined sequences and properties. nih.govpnas.org Using a chiral dinuclear Al(III) catalyst system, the enantioselective terpolymerization of racemic terminal epoxides (like racemic tert-butyl glycidyl ether, a compound structurally similar to butyl glycidyl ether), meso-epoxides, and anhydrides can be achieved. nih.govpnas.org

This process can result in optically active polyester (B1180765) terpolymers with either a gradient or a random distribution of monomer units. nih.gov

Gradient Copolymers : The terpolymerization of racemic tert-butyl glycidyl ether (rac-TBGE) and cyclopentene (B43876) oxide with phthalic anhydride (PA) yields gradient polyesters. In these materials, the distribution of the two different ester units varies continuously along the polymer chain. nih.govpnas.org

Statistical Copolymers : When rac-TBGE is terpolymerized with a meso-epoxide such as cyclohexene (B86901) oxide and an anhydride, the result is a chiral statistical terpolyester. These polymers have a random distribution of the two ester units, leading to a single, mixed glass transition temperature. nih.govpnas.org

This method provides a versatile route to chiral polyesters with a range of physical and degradability properties. nih.govpnas.org The ability to control the monomer sequence allows for fine-tuning of the material's final characteristics. mdpi.com

Incorporation into Biopolymer Systems (e.g., Hemicelluloses)

Butyl glycidyl ether is used to chemically modify biopolymers like hemicelluloses to improve their properties for various applications. Hemicelluloses, which are abundant in sources like the pressate from thermo-mechanical pulping plants, can be etherified with butyl glycidyl ether (BGE) to create hemicellulose ethers. nih.gov

In a typical pilot-scale process, hemicelluloses are dissolved in a sodium hydroxide (B78521) solution and reacted with BGE. nih.gov This reaction introduces butoxy-hydroxypropyl side chains onto the hemicellulose backbone, effectively plasticizing the biopolymer. nih.gov Studies have reported achieving a degree of substitution of approximately 0.5 butoxy-hydroxypropyl side chains per pyranose unit. The resulting hemicellulose ethers are light brown solids with weight-average molecular weights around 13,000 Da and number-average molecular weights of about 7,200 Da. nih.gov These modified biopolymers have potential as raw materials for bio-based products such as barrier films. nih.gov

Stereoselective Polymerization of Epoxides

Stereoselective polymerization is a critical technique for controlling the three-dimensional arrangement of monomer units in a polymer chain, which in turn dictates the material's properties.

Enantioselective Polymerization of Racemic Epoxides

Enantioselective polymerization is a powerful method for the kinetic resolution of racemic epoxides. cornell.edunih.gov Using an enantiopure catalyst, one enantiomer of the racemic epoxide is preferentially polymerized, leaving the unreacted monomer enriched in the other enantiomer. cornell.eduacs.org This process simultaneously produces a stereoregular, isotactic polymer and an enantiopure epoxide, both of which are valuable chemical building blocks. cornell.edu

Cobalt-based bimetallic catalysts have been shown to be highly effective for this purpose. cornell.edu These systems can achieve high levels of stereocontrol, producing polyethers that are highly isotactic (>99% mm triads) and achieving selectivity factors (s-factors, defined as k_fast/k_slow) that often exceed 50. cornell.edu While much of the specific research has focused on other glycidyl ethers, the principles are broadly applicable. For instance, enantioselective copolymerization of various racemic glycidyl ethers (such as ethyl, isopropyl, and phenyl glycidyl ether) with anhydrides using enantiopure bimetallic complexes has been demonstrated to yield highly isotactic polyesters with melting temperatures ranging from 77 to 160 °C. pnas.orgnih.gov

Isoselectivity and Stereoregularity in Polyethers

Isoselectivity in epoxide polymerization refers to the preferential incorporation of monomer units with the same stereochemistry into the growing polymer chain, leading to an isotactic polymer. acs.org High stereoregularity can be achieved even when starting from a racemic mixture of monomers. researchgate.netresearchgate.net

Isoselective ring-opening polymerization of racemic monomers, such as substituted phenyl glycidyl ethers, can lead to the concurrent formation of both isotactic (R)- and (S)-polyether stereoisomers. researchgate.netresearchgate.net This blend of enantiomeric polymer chains can then co-crystallize to form a stereocomplex. researchgate.net Polymer stereocomplexes often exhibit enhanced thermal and mechanical properties compared to their enantiopure parent polymers. researchgate.net For example, stereocomplexes of different poly(phenyl glycidyl ether)s show an increase in melting temperature of up to 76 °C relative to the individual isotactic polymers. researchgate.netresearchgate.net This demonstrates how isoselective polymerization of a racemic glycidyl ether can directly yield a high-performance material. researchgate.net

Catalyst Systems for Stereocontrolled Polymerization

The stereocontrolled polymerization of substituted epoxides like this compound is a field dominated by metal-based and, more recently, organocatalytic systems. The goal of these systems is to control the stereochemistry of the resulting polyether, leading to isotactic or syndiotactic polymers with well-defined properties.

For glycidyl ethers and analogous epoxides, several classes of catalysts have proven effective. Coordination initiators, such as those based on aluminum and zinc (e.g., Al(OiPr)₃/ZnCl₂, AlEt₃/H₂O, and ZnEt₂/H₂O), have been used to polymerize various chlorophenyl glycidyl ethers, yielding isotactic polymers. researcher.life The structure of the monomer and the type of initiator play a crucial role in determining the polymer's properties and microstructure. researcher.life

Significant breakthroughs in stereoselective epoxide polymerization have been achieved with bimetallic catalysts. For instance, chiral dinuclear Al(III) catalyst systems have been employed in the enantioselective terpolymerization of racemic and meso-epoxides with anhydrides to produce optically active, stereoregular polyesters. pnas.org Similarly, bimetallic salen Co(III) catalysts are highly effective for the enantioselective polymerization of racemic epoxides like propylene (B89431) oxide. nih.govnih.gov The absolute stereochemistry of the catalyst's linker, such as a binaphthol group, dictates the preference for one enantiomer of the monomer, enabling kinetic resolution and the production of isotactic polymers. nih.gov

More recently, organocatalysis has emerged as a metal-free alternative. Chiral diboranes, derived from backbones like 1,1′-bi-2-naphthol (BINOL), have been used in tandem with organobases to catalyze the stereoselective polymerization of racemic epoxides, including butylene oxide and allyl glycidyl ether, resulting in isotactic-enriched polyethers. nih.govrsc.org These systems can achieve high molar masses and narrow molecular weight distributions. nih.gov Chiral bifunctional and binary organoboron catalysts have also been developed to produce isotactic-enriched polyethers from racemic epoxides. rsc.org

| Catalyst Type | Example System | Monomer(s) | Resulting Polymer |

| Coordination | Al(OiPr)₃/ZnCl₂ | Chlorophenyl glycidyl ethers | Isotactic polymers researcher.life |

| Bimetallic | Chiral dinuclear Al(III) | Racemic/meso-epoxides + Anhydrides | Optically active, gradient terpolyesters pnas.org |

| Bimetallic | (salen)Co(III) complexes | Propylene Oxide | Highly isotactic poly(propylene oxide) nih.gov |

| Organocatalyst | Chiral diboranes (from BINOL) | Propylene Oxide, Butylene Oxide, Allyl Glycidyl Ether | Isotactic-enriched polyethers nih.gov |

Mechanisms and Kinetics of Glycidyl Ether Polymerization

In the stereocontrolled polymerization of epoxides, the mechanism of stereocontrol is critical. One of the primary mechanisms is chain-end control, where the chirality of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the next incoming monomer. acs.org

This mechanism is particularly relevant when using achiral or racemic catalysts. acs.org With an achiral catalyst, the growing polymer chain end itself becomes the primary source of stereochemical induction. For example, after the insertion of an (R)-monomer, the resulting chiral center at the chain end may preferentially catalyze the addition of another (R)-monomer, leading to the formation of an isotactic sequence. However, this control is not perfect, and periodic errors can occur where the "wrong" enantiomer is incorporated, leading to stereoblock structures within the polymer chain. acs.org Racemic catalysts can also operate via chain-end control, where each enantiomer of the catalyst may polymerize a specific monomer enantiomer, leading to a mixture of enantiomeric isotactic polymer chains. acs.org

Monomer-activated anionic ring-opening polymerization (AROP) is a powerful technique for the controlled synthesis of high molar mass polyglycidols from protected monomers like tert-butyl glycidyl ether (tBuGE). acs.orgacs.org This method overcomes limitations of conventional anionic polymerization, such as chain transfer reactions. acs.org

The mechanism involves a binary initiating system, typically composed of a tetraalkylammonium salt (e.g., tetraoctylammonium bromide, NOct₄Br) as the initiator and an excess of a Lewis acid, such as triisobutylaluminum (i-Bu₃Al), as a monomer activator. acs.orgacs.org The Lewis acid coordinates to the oxygen atom of the epoxide ring on the monomer, making the ring more susceptible to nucleophilic attack by the growing polymer chain end. researchgate.net This activation significantly increases the rate of propagation. researchgate.net Simultaneously, the interaction between the Lewis acid and the active chain end forms a less reactive "ate" complex, which suppresses undesirable side reactions like chain transfer to the monomer. acs.orgresearchgate.net This dual effect allows for the synthesis of linear poly(tert-butyl glycidyl ether) with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity in a relatively short time at low temperatures (e.g., 0 °C). acs.orgacs.org

Studies comparing conventional oxyanionic AROP with monomer-activated AROP for the copolymerization of ethylene (B1197577) oxide and a glycidyl ether comonomer revealed striking differences. nih.gov In monomer-activated systems, the monomer reactivities are very different, leading to strongly tapered or gradient copolymer structures. nih.gov

Bimetallic catalysts often operate through cooperative pathways where two metal centers are involved in the polymerization mechanism, enhancing both activity and selectivity. acs.org For the ring-opening of epoxides, a common proposal involves one metal center activating the epoxide monomer by coordinating to its oxygen atom, thereby making it more electrophilic. researchgate.net The second, adjacent metal center holds the growing polymer chain, positioning the nucleophilic alkoxide end for a controlled attack on the activated monomer. researchgate.netacs.org

Mechanistic studies, including Density Functional Theory (DFT) calculations on biaryl-linked bimetallic salen Co catalysts for propylene oxide polymerization, support this cooperative model. nih.gov These studies suggest that the active form of the catalyst features an endo-positioned polymer alkoxide on one cobalt center, which ring-opens an epoxide coordinated to the adjacent cobalt center. nih.govacs.org This bimetallic mechanism is crucial for achieving high stereoselectivity, as the rigid framework holding the two metal centers creates a chiral pocket that dictates how the monomer approaches and is enchained. nih.gov The synergistic effect between the two metal centers is also believed to be a key factor in the high turnover frequencies observed with some of these catalytic systems. researchgate.net Similar bimetallic synergistic effects have been noted in dinuclear Al(III) catalysts used for preparing stereoregular polymers. pnas.org

Chain transfer reactions are significant side reactions in the polymerization of glycidyl ethers that can limit the achievable molecular weight and affect the structure of the final polymer. ehu.es A primary pathway is chain transfer to the monomer. In this process, the basic alkoxide at the propagating chain end abstracts a proton from the monomer, typically from a carbon adjacent to the epoxide ring or on the ether side chain.

This reaction terminates the growth of one polymer chain, leaving it with a hydroxyl end group, and generates a new anionic species from the monomer that can then initiate the growth of a new, shorter polymer chain. ehu.es This process effectively lowers the average molecular weight and broadens the molecular weight distribution of the resulting polymer.

In the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether (tBGE) with B(C₆F₅)₃, chain transfer to the monomer was identified as a significant factor. ehu.es The reactivity of the glycidyl oxygen of the tBGE monomer allows it to attack the epoxide ring of a terminal active chain, affecting polymer growth. ehu.es Similarly, in the anionic polymerization of other protected glycidols, it is assumed that chain transfer to the monomer is the primary reason that high molecular weight polymers are difficult to obtain. acs.org However, certain controlled polymerization techniques, such as the monomer-activated anionic polymerization using a NOct₄Br/i-Bu₃Al system, are believed to form a propagating complex of weak basicity that effectively suppresses these chain transfer reactions. acs.org

Kinetic studies of the polymerization of glycidyl ethers provide critical information on monomer reactivity and the influence of reaction conditions. The anionic ring-opening polymerization (AROP) of various epoxide monomers, including tert-butyl glycidyl ether (tBuGE), has been investigated using initiating systems like benzyl (B1604629) alcohol/tBuP₄. rsc.org These polymerizations typically proceed in a controlled manner and follow first-order kinetics with respect to the monomer. rsc.org

Kinetic investigations have established a reactivity scale for different epoxide monomers under these conditions. For propagating centers derived from epoxides with heteroatom-containing side chains, the propagation rates are generally higher. The established reactivity scale is: kp,BnGE > kp,AGE > kp,EEGE >> kp,tBuGE ≈ kp,PO > kp,BO. rsc.org This indicates that tBuGE has a relatively low propagation rate constant compared to other glycidyl ethers like benzyl glycidyl ether (BnGE) and allyl glycidyl ether (AGE). rsc.org Furthermore, the polymerization of tBuGE, along with propylene oxide (PO) and 1,2-epoxybutane (B156178) (BO), was found to follow zero-order kinetics under certain conditions. rsc.org

The addition of a Lewis acid like triisobutylaluminum (iBu₃Al) accelerates the polymerization kinetics but can lead to a broadening of the molar mass distributions. rsc.org The presence of the Lewis acid also significantly alters the monomer reactivity scale. rsc.org In-situ ¹H NMR spectroscopy is a powerful tool for real-time monitoring of monomer consumption, allowing for the precise determination of reactivity ratios in copolymerization systems involving glycidyl ethers. uni-mainz.densf.gov

Polymer Architecture and Topology Control

The precise control over polymer architecture and topology is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties. In the context of glycidyl ethers, this compound serves as a versatile monomer for creating a variety of complex macromolecular structures, from simple linear chains to intricate hyperbranched and modified branched systems. The ability to manipulate the arrangement of monomer units dictates the final physical and chemical characteristics of the polymer, making the study of architectural control paramount.

Synthesis of Linear Polyethers

The synthesis of linear polyethers from this compound can be achieved through controlled polymerization techniques, primarily anionic and cationic ring-opening polymerization (ROP). These methods allow for the predictable growth of polymer chains, leading to well-defined molecular weights and narrow molecular weight distributions.

Anionic ring-opening polymerization (AROP) is a robust method for producing linear poly(butyl glycidyl ether). The polymerization is typically initiated by strong bases, such as potassium alkoxides. For instance, the use of potassium in conjunction with a crown ether like 18-crown-6 facilitates the polymerization by complexing the potassium counter-ion, which enhances the reactivity of the propagating chain end. rsc.org This system allows for the polymerization to proceed under milder conditions and at an increased rate. rsc.org Solvent-free conditions at elevated temperatures (e.g., 80 °C) have been found to be effective for achieving full monomer conversion. rsc.org

Another advanced approach is the monomer-activated anionic polymerization, which has been successfully applied to protected glycidyl ether monomers like tert-butyl glycidyl ether, a close structural analog of butyl glycidyl ether. acs.org This method utilizes a combination of an initiator, such as tetraoctylammonium bromide, and a monomer activator, like triisobutylaluminum. acs.org This system allows for the synthesis of high molecular weight linear polyethers with controlled molar masses and narrow dispersity in a relatively short period at low temperatures. acs.org

Cationic photopolymerization represents another route to linear poly(butyl glycidyl ether). This process is initiated by a strong Brønsted acid generated from the photolysis of photosensitive onium salts, such as diaryliodonium or triarylsulfonium salts. researchgate.net Upon UV irradiation, these initiators produce species that can initiate the ring-opening of the epoxide monomer, leading to the formation of linear polymer chains. researchgate.net

Table 1: Representative Conditions for Linear Polyether Synthesis

| Polymerization Method | Initiator/Catalyst System | Monomer | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Anionic ROP | Potassium / 18-crown-6 | Alkyl Glycidyl Ethers | 80 | Solvent-free, full conversion rsc.org |

| Monomer-Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | tert-Butyl glycidyl ether | 0 | High molecular weight, narrow dispersity acs.org |

| Cationic Photopolymerization | Diaryliodonium/Triarylsulfonium salts | n-Butyl glycidyl ether | Ambient | UV-initiated, rapid polymerization researchgate.net |

Formation of Cyclic Polymer Structures

The synthesis of cyclic polymers from glycidyl ethers presents a unique challenge due to the competition between intramolecular cyclization and intermolecular propagation. A successful strategy for creating cyclic poly(tert-butyl glycidyl ether) involves a zwitterionic ring expansion polymerization. This method utilizes a strong Lewis acid, tris(pentafluorophenyl)borane (B(C6F5)3), as a catalyst.

In this process, the catalyst activates the monomer, creating a zwitterionic intermediate that propagates. At a certain chain length, an "end-to-end" reaction, or backbiting, occurs where the active chain end attacks its own opposite end, leading to the formation of a cyclic polymer and the expulsion of the catalyst. This technique has been shown to produce cyclic polymers from various glycidyl ethers. However, the process can be complex, often resulting in a bimodal molecular weight distribution corresponding to the cyclization of shorter chains and subsequent re-initiation by the expelled catalyst leading to higher molecular weight cyclic structures. The formation of non-cyclic byproducts is also a common occurrence. To obtain high-purity cyclic polymers, fractionation techniques like preparative gel permeation chromatography are often necessary.

Table 2: Zwitterionic Polymerization for Cyclic Poly(tert-butyl glycidyl ether)

| Catalyst | Key Mechanism | Outcome | Purification Method |

|---|---|---|---|

| B(C6F5)3 | Zwitterionic ring expansion and end-to-end cyclization | Bimodal molecular weight distribution of cyclic polymers and non-cyclic byproducts | Preparative Gel Permeation Chromatography |

Hyperbranched Polymer Architectures

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. This compound can be incorporated as a comonomer to introduce specific functionalities and modify the architecture of hyperbranched polyesters.

An original strategy involves the introduction of an epoxidized functional agent, such as butyl glycidyl ether, during the polyesterification of glycerol and succinic acid. acs.org In this one-pot synthesis, butyl glycidyl ether acts not only as a grafting agent but also as a branching agent. advanceseng.com The ring-opening of the epoxide on butyl glycidyl ether by the carboxylic acid and hydroxyl groups present in the poly(glycerol-succinate) architecture creates new branching points. acs.orgadvanceseng.com

The introduction of butyl glycidyl ether has been shown to modify the polymerization kinetics by affecting the stoichiometric balance of the system, which can delay gelation and allow for higher conversion in the polyesterification process. acs.org The resulting hyperbranched polymers exhibit altered thermal properties; for instance, the incorporation of butyl glycidyl ether can lower the glass transition temperature (Tg) due to the plasticizing effect of the butyl tails, which act as dynamic spacers between the polymer chains. acs.org

Table 3: Impact of Butyl Glycidyl Ether on Hyperbranched Poly(glycerol-succinate)

| Comonomer | Role of Butyl Glycidyl Ether | Effect on Polymerization | Effect on Thermal Properties |

|---|---|---|---|

| Butyl Glycidyl Ether | Grafting and branching agent | Delays gelation, increases polyesterification conversion acs.org | Lowers Glass Transition Temperature (Tg) acs.org |

Branched Polymer Modification

This compound can also be utilized to modify existing linear polymers, introducing branches that significantly alter their rheological and mechanical properties. This is exemplified by the synthesis of branched poly(butylene succinate) (PBS) copolymers using butyl glycidyl ether as a branching comonomer. aip.orgaip.org

In this approach, butyl glycidyl ether is incorporated during the polymerization of the linear polymer. aip.org The resulting PBS-bge copolymers exhibit rheological properties distinct from their linear counterparts. For example, these branched copolymers show higher shear thinning behavior and increased complex viscosity at low frequencies, which suggests the formation of network-like structures. aip.orgaip.org

Furthermore, the introduction of butyl glycidyl ether branches leads to a notable decrease in the loss tangent (tanδ), indicating a significant improvement in the elasticity of the polymer. aip.orgaip.org This modification enhances the ductility and toughness of the material, which is particularly beneficial for applications such as biodegradable films. aip.org

Table 4: Rheological Effects of Butyl Glycidyl Ether Modification on Poly(butylene succinate)

| Property | Homogeneous PBS | PBS-bge Copolymers | Implication |

|---|---|---|---|

| Shear Thinning | Lower | Higher aip.orgaip.org | Altered melt processing behavior |

| Complex Viscosity (at low frequency) | Lower | Higher aip.orgaip.org | Formation of network-like structures |

| tanδ (Loss Tangent) | Higher | Lower aip.orgaip.org | Improved elasticity and toughness |

Advanced Characterization Methodologies for Glycidyl Ether Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural and functional analysis of (-)-Butyl glycidyl (B131873) ether.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (-)-Butyl glycidyl ether and its reaction products. slideshare.netacs.org One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butyl group and the epoxy ring are observed. chemicalbook.com The chemical shifts and splitting patterns of these signals are used to confirm the molecular structure. For instance, the protons on the oxirane ring typically appear at characteristic chemical shifts. iranchembook.ir

For more complex systems, such as polymers derived from this compound, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. iranchembook.iracs.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons. iranchembook.ir This is particularly useful in identifying the spin systems of the butyl group and the glycidyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. acs.orgiranchembook.ir It allows for the definitive assignment of proton signals to their corresponding carbon atoms, resolving ambiguities that may arise from overlapping signals in the 1D spectra. acs.org